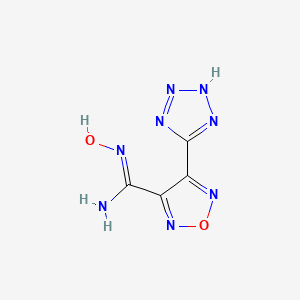
N'-hydroxy-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carboximidamide, commonly known as HTOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HTOC is a derivative of oxadiazole, which is a heterocyclic compound that contains nitrogen, oxygen, and carbon atoms. HTOC has been studied extensively due to its unique properties and potential applications in various fields, including medicine and agriculture.
Mechanism of Action
The mechanism of action of HTOC is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. HTOC has been shown to selectively bind to cancer cells and induce apoptosis, or programmed cell death, in these cells.
Biochemical and Physiological Effects:
HTOC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as inhibit the activity of enzymes that are involved in the development and progression of cancer. HTOC has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the advantages of HTOC is its selectivity for cancer cells. This makes it a potentially useful diagnostic tool for cancer detection. Additionally, HTOC has been shown to have low toxicity, making it a potential candidate for the development of new cancer therapies. However, the synthesis of HTOC is a complex process that requires careful attention to detail and precise control over reaction conditions. This can make it difficult to produce large quantities of HTOC for use in experiments.
Future Directions
There are several potential future directions for research on HTOC. One area of interest is the development of new cancer therapies based on HTOC. Researchers are also investigating the use of HTOC as a diagnostic tool for cancer and other diseases. Additionally, there is interest in exploring the potential use of HTOC in agriculture, particularly as a new antibiotic for crop protection. Further research is needed to fully understand the mechanisms of action of HTOC and to explore its potential applications in various fields.
Synthesis Methods
The synthesis of HTOC involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboximidamide with sodium azide and copper sulfate in the presence of water and ethanol. The resulting product is then treated with hydroxylamine hydrochloride to obtain HTOC. The synthesis of HTOC is a complex process that requires careful attention to detail and precise control over reaction conditions.
Scientific Research Applications
HTOC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. HTOC has also been investigated for its potential use as a diagnostic tool for cancer and other diseases. It has been shown to selectively bind to cancer cells and can be used to detect cancer cells in vitro and in vivo.
properties
IUPAC Name |
N'-hydroxy-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N8O2/c5-3(8-13)1-2(10-14-9-1)4-6-11-12-7-4/h13H,(H2,5,8)(H,6,7,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWJFGNGOPKPMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1C(=NO)N)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NON=C1/C(=N/O)/N)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-Chlorophenyl)-(4-methylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2669138.png)
![3,5-dichloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2669140.png)
![{1-[3-(2,3-Dimethylphenoxy)propyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B2669142.png)


![4-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2669145.png)
![3-{3-[(1,3-Benzodioxol-5-ylamino)sulfonyl]-4-methylphenyl}acrylic acid](/img/structure/B2669147.png)

![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2669152.png)

![5-Methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one](/img/structure/B2669158.png)
